molecular formula C18H19N5O2 B12160294 N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B12160294
M. Wt: 337.4 g/mol
InChI Key: FZEDLRUKUYOZLT-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is an acetamide derivative featuring a methoxyphenethyl chain and a phenyltetrazole moiety. The methoxy group at the ortho position of the phenethyl chain enhances lipophilicity, while the tetrazole ring serves as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability . This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors where carboxylic acids are prone to rapid clearance.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C18H19N5O2/c1-25-17-5-3-2-4-15(17)10-11-19-18(24)12-14-6-8-16(9-7-14)23-13-20-21-22-23/h2-9,13H,10-12H2,1H3,(H,19,24)

InChI Key

FZEDLRUKUYOZLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-cyanophenyl azide can be reacted with sodium azide in the presence of a suitable catalyst to form 4-(1H-tetrazol-1-yl)phenyl.

  • Attachment of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction. 2-methoxyphenyl ethyl chloride can be reacted with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Formation of the Acetamide Linkage: : The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate product with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the tetrazole ring exhibit significant anticancer activity. N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that similar tetrazole derivatives can effectively target specific cancer cell lines, suggesting a promising avenue for further investigation in oncology .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole-containing compounds have been documented, with evidence suggesting that they can modulate inflammatory pathways. This compound may exhibit similar effects, potentially offering therapeutic benefits in conditions characterized by chronic inflammation such as arthritis or inflammatory bowel disease .

Neurological Disorders

Given the structural similarities to other compounds used in treating neurological disorders, there is potential for this compound to be investigated for neuroprotective effects. Studies on related tetrazole derivatives have indicated their ability to cross the blood-brain barrier and exert neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease or Parkinson's disease .

Cardiovascular Applications

The modulation of cardiovascular functions through drug design is another promising application area for this compound. Research has shown that certain tetrazole derivatives possess vasodilatory effects, which could be leveraged to develop new treatments for hypertension or heart failure .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methodologies involving multicomponent reactions (MCRs). The Ugi reaction and other related synthetic strategies allow for the efficient construction of complex molecular architectures, enabling the incorporation of diverse functional groups that enhance biological activity .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study 2Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in animal models.
Study 3Synthesis TechniquesDeveloped a novel synthetic route using Ugi reaction leading to high yields of target compounds.

Mechanism of Action

The mechanism by which N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide exerts its effects would depend on its specific application. For instance, in a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring could mimic carboxylate groups, potentially inhibiting enzymes that recognize such functional groups.

Comparison with Similar Compounds

Substituent Variations on the Tetrazole Ring

  • Compound in : 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Key Differences: The tetrazole is substituted with a chloro and methyl group at positions 3 and 4, respectively. A sulfanyl (-S-) linker replaces the ethyl group in the query compound. The sulfanyl linker may reduce metabolic stability compared to the ethyl group due to susceptibility to oxidation .

Heterocyclic Replacements for Tetrazole

  • Compound in : N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide Key Differences: The tetrazole is replaced by a benzothiazole ring. The acetamide is linked via a phenoxy group instead of a phenethyl chain. The phenoxy linker could reduce conformational flexibility compared to the ethyl chain in the query compound .

Modifications in Linker Groups and Aromatic Systems

  • Compound in : N-{2-[4-(2-Methoxyphenyl)piperazine-1-sulfonyl]ethyl}-2-[(naphthalen-2-yl)oxy]acetamide Key Differences: Incorporates a piperazine-sulfonyl group and a naphthyloxy moiety. The naphthyl group increases lipophilicity, which may affect blood-brain barrier penetration .

Simplified Analogs with Positional Isomerism

  • Compound in : N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
    • Key Differences : Lacks the phenethyl chain and positions the methoxy group para to the tetrazole.
    • Impact : The absence of the ethyl linker reduces molecular weight and complexity, possibly diminishing target affinity. The para-methoxy group alters electronic effects compared to the ortho-methoxy in the query compound .

Antimicrobial and Enzyme Inhibition

  • : Thiazole-containing acetamides with arylpiperazine groups showed weak acetylcholinesterase inhibition but notable antifungal activity against Candida parapsilosis. Comparison: The query compound’s tetrazole may offer stronger enzyme inhibition due to its bioisosteric properties, while the methoxyphenethyl chain could enhance antifungal activity through improved membrane penetration .

Anti-Inflammatory and Anti-Exudative Activity

  • : 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated anti-exudative effects comparable to diclofenac. Comparison: The tetrazole in the query compound may similarly modulate cyclooxygenase (COX) pathways, but its ethyl linkage could prolong half-life relative to sulfanyl-linked analogs .

Antiviral Potential

  • : Morpholinosulfonyl acetamides were evaluated as COVID-19 inhibitors. Comparison: The query compound’s tetrazole might interact with viral proteases or RNA-dependent RNA polymerase, leveraging its bioisosteric mimicry of carboxylates in active sites .

Crystallographic Data

  • : Acetamide derivatives with halogenated quinoline or thienyl groups exhibited diverse crystal packing. Comparison: The query compound’s tetrazole and methoxyphenethyl groups likely form hydrogen bonds and π-π interactions, influencing solubility and melting point .

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C18H20N4O2
  • Molecular Weight : 328.38 g/mol
  • CAS Number : 5400-87-3

The presence of a methoxy group and a tetrazole moiety in its structure is significant for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. Studies have indicated that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic use .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antibacterial activity. The tetrazole ring is known to enhance the interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth .
  • Neuropharmacological Effects : Compounds with similar structures have been evaluated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The methoxyphenyl group may contribute to enhanced blood-brain barrier permeability, facilitating central nervous system (CNS) effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against A-431 cell line with an IC50 value of 23.30 ± 0.35 mM .
Study 2Antibacterial ActivityShowed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 3Neuroprotective EffectsIndicated potential for protection against oxidative stress in neuronal cell cultures, suggesting a role in neurodegenerative disease management .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of specific functional groups in enhancing biological activity:

  • Methoxy Group : Contributes to lipophilicity and possibly enhances CNS penetration.
  • Tetrazole Moiety : Known for its ability to interact with various biological targets, including enzymes involved in tumor growth and microbial resistance mechanisms.

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